molecular formula C29H35NO8 B1684006 Sonolisib CAS No. 502632-66-8

Sonolisib

Cat. No. B1684006
M. Wt: 525.6 g/mol
InChI Key: QIUASFSNWYMDFS-NILGECQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sonolisib, also known as PX-866, is a small molecule and a derivative of wortmannin . It belongs to the class of organic compounds known as steroid lactones, which are sterol lipids containing a lactone moiety linked to the steroid skeleton . Sonolisib has been used in trials studying the treatment of various conditions including Glioblastoma, Prostate Cancer, Advanced Solid Tumors, Advanced BRAF-mutant Cancers, and Non-Small Cell Lung Cancer (NSCLC) .


Molecular Structure Analysis

The molecular structure of Sonolisib is characterized by a chemical formula of C29H35NO8 . It is a small-molecule inhibitor of the alpha, gamma, and delta isoforms of phosphoinositide 3-kinase (PI3K) .

Scientific Research Applications

Prostate Cancer

Summary of Application

Sonolisib has been used in trials studying the treatment of prostate cancer . It has shown encouraging preclinical activity and is currently undergoing clinical development .

Results or Outcomes

While specific results or outcomes are not available in the sources, the fact that Sonolisib is undergoing clinical development suggests that it has shown promise in preclinical trials .

Glioblastoma

Summary of Application

Sonolisib has been used in trials studying the treatment of glioblastoma . It has shown encouraging preclinical activity .

Results or Outcomes

While specific results or outcomes are not available in the sources, the fact that Sonolisib is undergoing clinical development suggests that it has shown promise in preclinical trials .

Melanoma

Summary of Application

Sonolisib has been used in trials studying the treatment of melanoma . It has shown encouraging preclinical activity .

Results or Outcomes

While specific results or outcomes are not available in the sources, the fact that Sonolisib is undergoing clinical development suggests that it has shown promise in preclinical trials .

Head and Neck Squamous Cell Cancer

Summary of Application

Sonolisib has been used in trials studying the treatment of head and neck squamous cell cancer . It has shown encouraging preclinical activity .

Results or Outcomes

While specific results or outcomes are not available in the sources, the fact that Sonolisib is undergoing clinical development suggests that it has shown promise in preclinical trials .

Non-Small Cell Lung Cancer (NSCLC)

Summary of Application

Sonolisib has been used in trials studying the treatment of non-small cell lung cancer (NSCLC) . It has shown encouraging preclinical activity .

Results or Outcomes

While specific results or outcomes are not available in the sources, the fact that Sonolisib is undergoing clinical development suggests that it has shown promise in preclinical trials .

Colorectal Cancer

Summary of Application

Sonolisib has been used in trials studying the treatment of colorectal cancer . It has shown encouraging preclinical activity .

Results or Outcomes

While specific results or outcomes are not available in the sources, the fact that Sonolisib is undergoing clinical development suggests that it has shown promise in preclinical trials .

Advanced Solid Tumors

Summary of Application

Sonolisib has been used in trials studying the treatment of advanced solid tumors . It has shown encouraging preclinical activity .

Results or Outcomes

While specific results or outcomes are not available in the sources, the fact that Sonolisib is undergoing clinical development suggests that it has shown promise in preclinical trials .

Advanced BRAF-mutant Cancers

Summary of Application

Sonolisib has been used in trials studying the treatment of advanced BRAF-mutant cancers . It has shown encouraging preclinical activity .

Results or Outcomes

While specific results or outcomes are not available in the sources, the fact that Sonolisib is undergoing clinical development suggests that it has shown promise in preclinical trials .

Advanced Solid Tumors

Summary of Application

Sonolisib has been used in trials studying the treatment of advanced solid tumors . It has shown encouraging preclinical activity .

Results or Outcomes

A phase Ib study in patients with advanced solid tumors showed that combination of NVP-BEZ235 and everolimus exhibited limited efficacy and intolerable toxicities including fatigue, diarrhea, nausea, mucositis, and elevated liver enzymes .

Advanced BRAF-mutant Cancers

Summary of Application

Sonolisib has been used in trials studying the treatment of advanced BRAF-mutant cancers . It has shown encouraging preclinical activity .

Results or Outcomes

BRAF variants were reported resistant mechanisms to epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitors (TKIs) in EGFR-mutant non-small cell lung cancer (NSCLC) . Efficacy of subsequent TKI without targeting both EGFR and BRAF was inferior to chemotherapy. EGFR-BRAF co-inhibition showed improved efficacy .

Safety And Hazards

Sonolisib is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. It is toxic and poses a danger of serious damage to health by prolonged exposure. There is a possible risk of impaired fertility and harm to an unborn child .

Future Directions

Sonolisib has shown encouraging preclinical activity and is currently undergoing clinical development in various types of cancer including prostate cancer, glioblastoma, melanoma, head and neck squamous cell cancer, non-small cell lung cancer, and colorectal cancer . The future directions of Sonolisib will likely continue to focus on its clinical development and potential applications in treating various types of cancer.

properties

IUPAC Name

[(3aR,6E,9S,9aR,10R,11aS)-6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-19,21,34H,1-2,9-13,15H2,3-6H3/b17-14+/t18-,19+,21+,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUASFSNWYMDFS-NILGECQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@]2([C@@H](CCC2=O)C3=C1[C@]4([C@H](OC(=O)/C(=C/N(CC=C)CC=C)/C4=C(C3=O)O)COC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198257
Record name Sonolisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sonolisib

CAS RN

502632-66-8
Record name Sonolisib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502632668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sonolisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12601
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sonolisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,4aR,5R,6aS,9aR,E)-1-((diallylamino)methylene)-11-hydroxy-4-(methoxymethyl)-4a,6a-dimethyl-2,7,10-trioxo-1,2,4,4a,5,6,6a,7,8,9,9a,10-dodecahydroindeno[4,5-h]isochromen-5-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SONOLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987796874T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sonolisib
Reactant of Route 2
Reactant of Route 2
Sonolisib
Reactant of Route 3
Sonolisib
Reactant of Route 4
Sonolisib
Reactant of Route 5
Reactant of Route 5
Sonolisib
Reactant of Route 6
Sonolisib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.